5-(4-chlorophenyl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
5-(4-CHLOROPHENYL)-N-METHYL-N-[4-(TRIFLUOROMETHOXY)PHENYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound characterized by the presence of multiple functional groups, including trifluoromethyl, chlorophenyl, and pyrazolopyrimidine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceuticals due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-CHLOROPHENYL)-N-METHYL-N-[4-(TRIFLUOROMETHOXY)PHENYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. The key steps include:
Formation of the pyrazolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the trifluoromethyl groups: This step often involves the use of trifluoromethylating agents such as trifluoromethyl phenyl sulfone.
Attachment of the chlorophenyl and trifluoromethoxyphenyl groups: These steps may involve nucleophilic substitution reactions and other coupling reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reaction conditions: Ensuring that the reactions can be carried out efficiently on a larger scale.
Purification techniques: Utilizing methods such as recrystallization, chromatography, and distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
5-(4-CHLOROPHENYL)-N-METHYL-N-[4-(TRIFLUOROMETHOXY)PHENYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Including lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
5-(4-CHLOROPHENYL)-N-METHYL-N-[4-(TRIFLUOROMETHOXY)PHENYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activities.
Biological Research: The compound can be used to study various biological pathways and mechanisms.
Industrial Applications: It may be used in the development of new materials or as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of 5-(4-CHLOROPHENYL)-N-METHYL-N-[4-(TRIFLUOROMETHOXY)PHENYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylated Pyrazolopyrimidines: Compounds with similar trifluoromethyl groups and pyrazolopyrimidine cores.
Chlorophenyl Derivatives: Compounds containing chlorophenyl groups with similar substitution patterns.
Uniqueness
The uniqueness of 5-(4-CHLOROPHENYL)-N-METHYL-N-[4-(TRIFLUOROMETHOXY)PHENYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of trifluoromethyl and trifluoromethoxy groups enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H13ClF6N4O2 |
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Molecular Weight |
514.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C22H13ClF6N4O2/c1-32(14-6-8-15(9-7-14)35-22(27,28)29)20(34)17-11-19-30-16(12-2-4-13(23)5-3-12)10-18(21(24,25)26)33(19)31-17/h2-11H,1H3 |
InChI Key |
JOKTWYISOAFPKI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)OC(F)(F)F)C(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=C(C=C4)Cl)C(F)(F)F |
Origin of Product |
United States |
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